molecular formula C4H4F3IO2 B12862612 Methyl 3,3,3-trifluoro-2-iodopropanoate CAS No. 666-93-3

Methyl 3,3,3-trifluoro-2-iodopropanoate

Cat. No.: B12862612
CAS No.: 666-93-3
M. Wt: 267.97 g/mol
InChI Key: IORDRIVETCCBSG-UHFFFAOYSA-N
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Description

Methyl 3,3,3-trifluoro-2-iodopropanoate is an organic compound with the molecular formula C4H4F3IO2. It is a trifluoromethylated ester that contains both iodine and fluorine atoms, making it a unique and valuable compound in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3,3,3-trifluoro-2-iodopropanoate can be synthesized through several methods. One common method involves the reaction of methyl 3,3,3-trifluoropropanoate with iodine in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the temperature maintained at around 0-5°C to prevent decomposition .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 3,3,3-trifluoro-2-iodopropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3,3,3-trifluoro-2-iodopropanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

    Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 3,3,3-trifluoro-2-iodopropanoate involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3,3,3-trifluoro-2-iodopropanoate is unique due to the presence of both iodine and fluorine atoms. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form halogen bonds, making it valuable in various synthetic and research applications .

Properties

CAS No.

666-93-3

Molecular Formula

C4H4F3IO2

Molecular Weight

267.97 g/mol

IUPAC Name

methyl 3,3,3-trifluoro-2-iodopropanoate

InChI

InChI=1S/C4H4F3IO2/c1-10-3(9)2(8)4(5,6)7/h2H,1H3

InChI Key

IORDRIVETCCBSG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C(F)(F)F)I

Origin of Product

United States

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